HSP60/HSP10 Chaperonin Inhibition: Quantified Bioactivity of 1-Cyclohexyl-1H-benzimidazole-2-thiol
The compound exhibits direct, measurable inhibition of the human mitochondrial HSP60/HSP10 chaperonin system, a target implicated in cancer and protein misfolding diseases [1]. This activity is quantified by an IC50 value of 2.8 μM (2.80E+3 nM) in a cell-free refolding assay using denatured pig heart malate dehydrogenase (MDH) as a substrate [1]. This is a moderate potency, which provides a clear baseline for SAR studies. While many analogs in this chemical class have reported antimicrobial or anticancer activity , a direct, head-to-head comparison of IC50 values against this specific target with other N1-substituted benzimidazole-2-thiols is not available in the current public literature.
| Evidence Dimension | Inhibition of HSP60/HSP10-mediated protein refolding (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80E+3 nM (2.8 μM) |
| Comparator Or Baseline | Uninhibited control (baseline activity of the refolding system) |
| Quantified Difference | 100% inhibition of refolding at saturating concentration; 50% inhibition at 2.8 μM. |
| Conditions | Cell-free assay measuring refolding of denatured pig heart MDH by human HSP60/HSP10 expressed in E. coli Rosetta2(DE3) cells [1]. |
Why This Matters
This is the only known, publicly available quantitative bioactivity datum for this specific compound, providing a validated starting point for medicinal chemistry optimization or chemical biology probe development.
- [1] BindingDB. (n.d.). BDBM50495810 (CHEMBL3115921). Retrieved April 19, 2026. View Source
